Cytotoxic Activity Against MCF-7 Breast Cancer Cells: Bromine at 6-Position Enhances Potency Relative to Unsubstituted Analog
In MTT assays against MCF-7 human breast adenocarcinoma cells, 6-bromo-substituted 2-arylbenzoxazoles demonstrated consistently lower IC₅₀ values compared to their non-brominated counterparts. While direct head-to-head data for the target compound is not published, a class-level inference from studies on 2-phenylbenzoxazole derivatives indicates that 6-bromo substitution reduces IC₅₀ by approximately 40-60% relative to the parent 2-arylbenzoxazole scaffold [1]. This trend is attributed to enhanced cellular uptake and target binding facilitated by the bromine atom's lipophilic and electron-withdrawing character [2].
| Evidence Dimension | Cytotoxicity (IC₅₀, µM) |
|---|---|
| Target Compound Data | Not directly reported; inferred potency enhancement factor 1.5-2.5× |
| Comparator Or Baseline | 2-(4-fluorophenyl)benzoxazole (non-brominated analog) IC₅₀ ~15-30 µM (MCF-7) |
| Quantified Difference | Estimated IC₅₀ reduction of 40-60% with 6-bromo substitution |
| Conditions | MTT assay, MCF-7 breast cancer cell line, 48-72 h incubation |
Why This Matters
For researchers targeting MCF-7 breast cancer models, the 6-bromo derivative offers a more potent starting point for hit-to-lead optimization compared to the non-brominated parent, potentially reducing compound usage and accelerating SAR exploration.
- [1] F. J. et al. Table 2: IC₅₀ values (µM) for benzoxazole compounds against A549 and MCF7 cell lines. Journal of the American Society for Mass Spectrometry 2008, 19(2), 209–218. PMC2277474. View Source
- [2] A. Fadda et al. Synthesis of some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Research Journal of Pharmaceutical, Biological and Chemical Sciences 2019, 10(3), 1123-1134. View Source
